

Lasiokaurin: A Technical Guide for Researchers and Drug Development Professionals

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Introduction: **Lasiokaurin** is a naturally occurring diterpenoid compound predominantly isolated from plants of the Isodon genus, such as Isodon rubescens and Isodon serra.[1] This molecule has garnered significant attention within the scientific community for its potent biological activities, particularly its anti-cancer and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Lasiokaurin**, with a focus on its molecular mechanisms of action and relevant experimental protocols.

Chemical Structure and Properties

Lasiokaurin possesses a complex polycyclic structure characteristic of the ent-kaurane diterpenoids.

Chemical Structure:

Lasiokaurin Chemical Structure

Figure 1: 2D Chemical Structure of Lasiokaurin.

Table 1: Chemical Identifiers of Lasiokaurin



Identifier	Value	
IUPAC Name	[(1S,2S,5S,8R,9R,10S,11R,15S,18R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.1 ⁵ ,8.0 ¹ ,11.0 ² ,8]octadecan-15-yl] acetate[2]	
CAS Number	28957-08-6[3]	
Molecular Formula	C22H30O7[2]	
Molecular Weight	406.5 g/mol	
Canonical SMILES	CC(=O)O[C@H]1CCC([C@@H]2[C@@]13COINVALID-LINK([C@]45[C@H]3CCINVALID-LINKC(=C)C5=O)O)(C)C	
InChI Key	DJQLJZNVICMJRV-VPKUEDJQSA-N	

Table 2: Physical and Chemical Properties of Lasiokaurin

Property	Value	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (100 mg/mL)	
Melting Point	Data not readily available in public sources.	
Spectral Data (NMR, MS)	Detailed experimental spectral data such as ¹ H-NMR, ¹³ C-NMR, and mass spectrometry are not readily available in the searched public literature.	

Biological Activities

Lasiokaurin exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied.

Anti-Cancer Activity



Lasiokaurin has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines.

Table 3: In Vitro Anti-proliferative Activity of Lasiokaurin (IC50 Values)

Cell Line	Cancer Type	IC50 (μM)	Exposure Time
SK-BR-3	Breast Cancer	1.59	72 h
MDA-MB-231	Breast Cancer	2.1	72 h
BT-549	Breast Cancer	2.58	72 h
MCF-7	Breast Cancer	4.06	72 h
T-47D	Breast Cancer	4.16	72 h
SMMC-7721	Liver Cancer	Not specified	Not specified
A-549	Lung Cancer	Not specified	Not specified
SW-480	Colon Cancer	Not specified	Not specified
MGC-803	Gastric Cancer	Not specified	Not specified
CaEs-17	Esophageal Cancer	Not specified	Not specified
CNE-1	Nasopharyngeal Carcinoma	Not specified	Not specified
CNE-2	Nasopharyngeal Carcinoma	Not specified	Not specified
C666-1	Nasopharyngeal Carcinoma	Not specified	Not specified

Antimicrobial Activity

While **Lasiokaurin** itself has been studied, research has also focused on its derivatives to enhance antimicrobial potency. One study reported that a derivative of **Lasiokaurin** (Compound 16) showed promising activity against Gram-positive bacteria.

Table 4: Antimicrobial Activity of a Lasiokaurin Derivative (Compound 16)



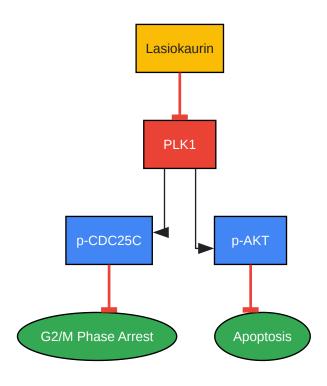
Bacterial Strain	Gram Type	MIC (μg/mL)
S. aureus	Gram-Positive	2.0
B. subtilis	Gram-Positive	1.0

Signaling Pathways

Lasiokaurin exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

PLK1 Signaling Pathway

Lasiokaurin has been shown to downregulate the Polo-like kinase 1 (PLK1) pathway in breast cancer cells. This leads to the inhibition of CDC25C and AKT phosphorylation, resulting in G2/M phase cell cycle arrest and apoptosis.



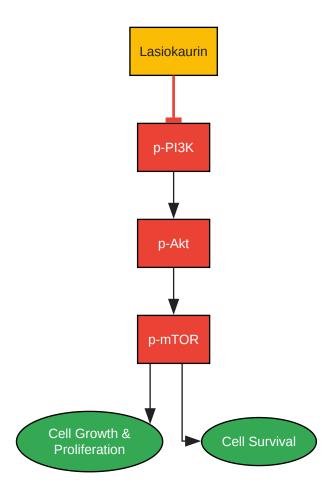
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Lasiokaurin inhibits the PLK1 pathway in breast cancer.

PI3K/Akt/mTOR Signaling Pathway



In triple-negative breast cancer (TNBC) cells, **Lasiokaurin** inhibits the activation of the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.



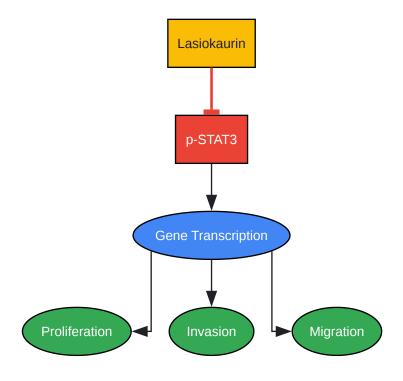
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Lasiokaurin suppresses the PI3K/Akt/mTOR pathway.

STAT3 Signaling Pathway

Lasiokaurin has also been found to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) in TNBC cells. The STAT3 pathway is involved in cancer cell proliferation, invasion, and migration.



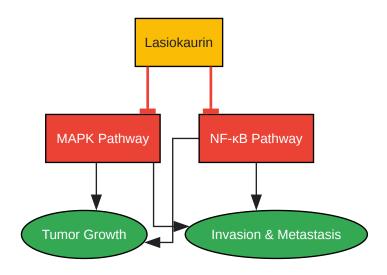


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Inhibition of the STAT3 signaling pathway by Lasiokaurin.

MAPK and NF-kB Signaling Pathways

In nasopharyngeal carcinoma (NPC) cells, **Lasiokaurin** has been shown to suppress the activation of the MAPK and NF-kB pathways, in addition to the mTOR and STAT3 pathways. These pathways are crucial for tumor growth, invasion, and metastasis.



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Lasiokaurin's inhibitory effect on MAPK and NF-kB pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of **Lasiokaurin**.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effect of Lasiokaurin on cancer cells.



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Workflow for the MTT Cell Viability Assay.

Protocol:

- Seed breast cancer cells (e.g., MDA-MB-231, MCF7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **Lasiokaurin** for 24, 48, or 72 hours.
- Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Remove the supernatant and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
- Calculate the inhibition rate using the formula: Inhibition rate (%) = (1 absorbance of the treated group / absorbance of the control group) × 100%.



Apoptosis Analysis (Annexin V/PI Staining)

This method is used to quantify the induction of apoptosis by Lasiokaurin.



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Workflow for Apoptosis Analysis using Annexin V/PI Staining.

Protocol:

- Seed cells in 6-well plates and treat with Lasiokaurin for 24 or 48 hours.
- Harvest the cells, including both adherent and floating cells.
- · Wash the cells with ice-cold PBS.
- Resuspend the cells in 1X Binding Buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate the cells in the dark at room temperature for 15-20 minutes.
- Analyze the stained cells immediately by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of **Lasiokaurin** on cell cycle progression.





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Workflow for Cell Cycle Analysis using Propidium Iodide Staining.

Protocol:

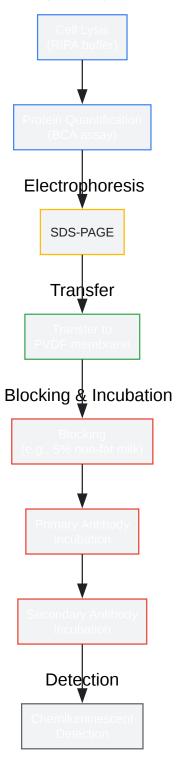
- Seed cells in 6-well plates and treat with Lasiokaurin for the desired time (e.g., 48 hours).
- · Harvest the cells and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
- Incubate the cells in the dark.
- Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates to understand the effect of **Lasiokaurin** on protein expression and signaling pathways.



Sample Preparation



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General Workflow for Western Blot Analysis.



Protocol:

- After treating cells with Lasiokaurin, lyse the cells in RIPA buffer and determine the protein concentration using a BCA protein assay.
- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
- Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1-2 hours at room temperature.
- Detect the protein bands using a chemiluminescence detection system.

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